3-Acetoxy 2-furyl ketone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Acetoxy 2-furyl ketone is an organic compound with the molecular formula C7H6O4 It is a derivative of furan, a heterocyclic organic compound, and is characterized by the presence of an acetoxy group (CH3COO) attached to the furan ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
3-Acetoxy 2-furyl ketone can be synthesized through several methods. One common approach involves the cyclization of 1,6-dioxo-2,4-dienes in the presence of acid catalysts such as p-toluenesulfonic acid or hydrochloric acid. The reaction conditions, including the choice of solvent (e.g., dichloromethane or acetic acid) and temperature, significantly influence the yield and selectivity of the product .
Industrial Production Methods
Industrial production of this compound typically involves the catalytic cross-ketonization of bio-based 2-methyl furoate and acetic acid over a ZrO2 catalyst. This method is advantageous due to its high selectivity and conversion rates, as well as its lower environmental impact compared to traditional routes .
Analyse Chemischer Reaktionen
Types of Reactions
3-Acetoxy 2-furyl ketone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2-furanyloxoacetic acid, an intermediate in the synthesis of antibiotics.
Reduction: Reduction reactions can convert it into different derivatives, depending on the reagents and conditions used.
Substitution: The acetoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include sodium nitrite for oxidation and palladium catalysts for reduction. The choice of solvent and temperature also plays a crucial role in determining the reaction outcome .
Major Products
Major products formed from these reactions include 2-furanyloxoacetic acid and various substituted furans, which have applications in pharmaceuticals and other industries .
Wissenschaftliche Forschungsanwendungen
3-Acetoxy 2-furyl ketone has several scientific research applications:
Wirkmechanismus
The mechanism of action of 3-Acetoxy 2-furyl ketone involves its interaction with specific molecular targets and pathways. For example, in the synthesis of antibiotics, it acts as an intermediate that undergoes further chemical transformations to produce the active pharmaceutical ingredient . The exact molecular targets and pathways depend on the specific application and the derivatives formed from the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 3-Acetoxy 2-furyl ketone include:
2-Acetylfuran: Another furan derivative used in the synthesis of pharmaceuticals and as a food additive.
5-Hydroxymethylfurfural: A versatile platform chemical derived from biomass, used in the production of biofuels and other value-added chemicals.
Uniqueness
This compound is unique due to its specific structure, which allows for a wide range of chemical reactions and applications. Its acetoxy group provides a reactive site for further functionalization, making it a valuable intermediate in organic synthesis and industrial applications .
Eigenschaften
Molekularformel |
C13H10O7 |
---|---|
Molekulargewicht |
278.21 g/mol |
IUPAC-Name |
[2-(3-acetyloxyfuran-2-carbonyl)furan-3-yl] acetate |
InChI |
InChI=1S/C13H10O7/c1-7(14)19-9-3-5-17-12(9)11(16)13-10(4-6-18-13)20-8(2)15/h3-6H,1-2H3 |
InChI-Schlüssel |
MZMVOTLKBBGKRY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OC1=C(OC=C1)C(=O)C2=C(C=CO2)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.